molecular formula C17H15N3OS2 B2602447 2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034239-20-6

2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No. B2602447
CAS RN: 2034239-20-6
M. Wt: 341.45
InChI Key: NEHDSNMUXFFELJ-UHFFFAOYSA-N
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Description

The compound “2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a pyrazine ring, and a thiophene ring . These functional groups suggest that the compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzamide group attached to a pyrazine ring and a thiophene ring . The exact 3D structure would depend on the specific arrangement of these groups and any additional substituents.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide, pyrazine, and thiophene functional groups . These groups could potentially participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide, pyrazine, and thiophene groups could impact its solubility, stability, and reactivity .

Scientific Research Applications

Chemical Synthesis and Reactivity

The research on compounds structurally related to 2-(methylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide focuses on their synthesis and reactivity towards various nucleophiles. For instance, studies on thiophenylhydrazonoacetates highlight the synthesis of various heterocyclic derivatives through the reactivity of these compounds toward different nitrogen nucleophiles, leading to the formation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004). This indicates a potential for the creation of a wide range of compounds with varying biological activities and applications in drug design and materials science.

Crystal Structure and Molecular Analysis

Another study focuses on the synthesis and characterization of a novel pyrazole derivative, which was analyzed by various spectroscopic methods and X-ray crystallography (Kumara et al., 2018). This research provides insights into the molecular structure and potential interactions within the compound, which could be relevant for understanding the physical properties and reactivity of similar benzamide derivatives.

Antiviral Activity

Research into benzamide-based 5-aminopyrazoles and their fused heterocycles has demonstrated remarkable antiavian influenza virus activity, showcasing the potential of benzamide derivatives in antiviral drug development (Hebishy et al., 2020). This highlights the importance of exploring the biological activities of these compounds further, potentially leading to new treatments for viral infections.

Photovoltaic Applications

A study on cocrystals of pyrazinamide with hydroxybenzoic acids explores their potential applications in photovoltaic systems for energy conversion, indicating the versatility of pyrazine derivatives in materials science and renewable energy research (Al‐Otaibi et al., 2020). This suggests that the structural features of these compounds could be exploited for designing efficient energy-harvesting materials.

Anti-HIV Activity

The synthesis and evaluation of substituted thiazol-2-ylidene-benzamides, including reactions with 1-aza-2-azoniaallene salts, have demonstrated anti-HIV activity, particularly against the HIV-2 strain (Saeed et al., 2011). This underscores the potential of benzamide derivatives in the development of new antiretroviral therapies.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

2-methylsulfanyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-22-14-6-3-2-5-12(14)17(21)20-11-13-16(19-9-8-18-13)15-7-4-10-23-15/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHDSNMUXFFELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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